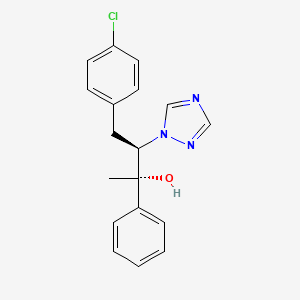

(2S,3R)-Brassinazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R)-4-(4-chlorophenyl)-2-phenyl-3-(1,2,4-triazol-1-yl)butan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O/c1-18(23,15-5-3-2-4-6-15)17(22-13-20-12-21-22)11-14-7-9-16(19)10-8-14/h2-10,12-13,17,23H,11H2,1H3/t17-,18+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YULDTPKHZNKFEY-MSOLQXFVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C(CC2=CC=C(C=C2)Cl)N3C=NC=N3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](C1=CC=CC=C1)([C@@H](CC2=CC=C(C=C2)Cl)N3C=NC=N3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(2S,3R)-Brassinazole: A Technical Guide to its Mechanism of Action in Arabidopsis thaliana

Audience: Researchers, scientists, and drug development professionals.

Abstract

(2S,3R)-Brassinazole, commonly referred to as Brassinazole (Brz), is a potent and specific synthetic inhibitor of brassinosteroid (BR) biosynthesis. Its application to Arabidopsis thaliana induces phenotypes characteristic of BR-deficient mutants, such as dwarfism, reduced cell elongation, and altered leaf morphology.[1][2][3] This technical guide provides a detailed examination of the molecular mechanism by which Brassinazole exerts its effects. It focuses on its primary molecular target, the subsequent disruption of the canonical BR signaling pathway, and the experimental methodologies used to elucidate this mechanism.

Core Mechanism: Inhibition of Brassinosteroid Biosynthesis

The primary mechanism of action for Brassinazole is the direct inhibition of a key enzymatic step in the brassinosteroid biosynthesis pathway.

Molecular Target: DWARF4 (DWF4)

The specific target of Brassinazole is DWARF4 (DWF4) , a cytochrome P450 monooxygenase (CYP90B1).[4][5] DWF4 is a critical, rate-determining enzyme that catalyzes multiple C-22α hydroxylation steps in the conversion of sterol precursors into bioactive brassinosteroids like brassinolide. As a triazole-based compound, Brassinazole's inhibitory action stems from the interaction of its triazole ring with the heme iron prosthetic group within the DWF4 enzyme, directly blocking its catalytic function. This leads to a systemic depletion of endogenous bioactive BRs.

Visualization of Biosynthetic Inhibition

The following diagram illustrates the central position of DWF4 in the BR biosynthesis pathway and the specific point of inhibition by Brassinazole.

Disruption of the Brassinosteroid Signaling Pathway

By depleting the pool of bioactive brassinosteroids, Brassinazole effectively shuts down the downstream signal transduction cascade that governs BR-regulated gene expression and plant growth.

The Canonical BR Signaling Pathway

In a healthy, untreated Arabidopsis plant, the BR signaling pathway operates as follows:

-

Perception: Bioactive BRs bind to the extracellular domain of the leucine-rich repeat receptor-like kinase BRASSINOSTEROID INSENSITIVE 1 (BRI1) and its co-receptor BRI1-ASSOCIATED RECEPTOR KINASE 1 (BAK1) at the cell surface.

-

Kinase Cascade Initiation: Ligand binding triggers a series of transphosphorylation events, activating the BRI1-BAK1 receptor complex.

-

Inhibition of BIN2: The activated receptor complex initiates a cytoplasmic signaling cascade that leads to the dephosphorylation and inactivation of BRASSINOSTEROID INSENSITIVE 2 (BIN2) , a GSK3-like kinase that serves as a key negative regulator of the pathway.

-

Activation of Transcription Factors: In its inactive state, BIN2 can no longer phosphorylate its primary targets, the transcription factors BRASSINAZOLE-RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1) .

-

Gene Regulation: Unphosphorylated BZR1 and BES1 accumulate in the nucleus, where they bind to the promoters of BR-responsive genes to regulate their expression, ultimately promoting cell elongation and division.

Brassinazole-Induced Signaling Shutdown

Treatment with Brassinazole disrupts this pathway by removing the initial signal:

-

No Ligand: Due to DWF4 inhibition, bioactive BRs are absent and cannot bind to the BRI1 receptor.

-

Constitutive BIN2 Activity: The BRI1-BAK1 complex remains inactive, which allows the negative regulator BIN2 to remain constitutively active .

-

Repression of Transcription Factors: Active BIN2 phosphorylates BZR1 and BES1. This phosphorylation marks them for cytoplasmic retention and/or proteasomal degradation, preventing their nuclear accumulation and activity.

-

Growth Inhibition: Without active BZR1/BES1 in the nucleus, the expression of growth-promoting genes is repressed, leading to the characteristic BR-deficient phenotype.

Visualization of Signaling Disruption

The following diagram contrasts the active BR signaling pathway with the inhibited state caused by Brassinazole treatment.

Quantitative Data

The potency of Brassinazole has been quantified through various assays, primarily focusing on its binding affinity to its target enzyme, DWF4, and its physiological impact on plant growth.

| Parameter | Target/Assay | Value | Reference |

| Dissociation Constant (Kd) | Recombinant DWF4 | 1.05 µM | |

| IC50 | In vivo activity | < 1 µM |

Key Experimental Protocols

The mechanism of Brassinazole has been elucidated through a combination of genetic, biochemical, and physiological experiments. Below are summaries of two foundational experimental approaches.

Hypocotyl Elongation Bioassay

This in vivo assay is a standard method for quantifying the physiological effects of compounds that promote or inhibit plant growth, and it is highly sensitive to BR levels.

Objective: To measure the dose-dependent inhibitory effect of Brassinazole on seedling growth and its rescue by exogenous brassinosteroids.

Methodology:

-

Sterilization: Arabidopsis thaliana seeds (typically Col-0 wild-type) are surface-sterilized.

-

Plating: Seeds are plated on Murashige and Skoog (MS) agar medium in Petri dishes. The medium is supplemented with a range of Brassinazole concentrations (e.g., 0.1 µM to 5 µM). A control plate contains no inhibitor. Rescue experiments include plates with Brassinazole plus a bioactive BR like brassinolide.

-

Stratification: Plates are cold-treated (stratified) at 4°C for 2-4 days in the dark to synchronize germination.

-

Incubation: Plates are exposed to light for several hours to induce germination and then transferred to a growth chamber for continuous darkness for 5-7 days.

-

Measurement: After the incubation period, seedlings are scanned or photographed. The length of the hypocotyl (the stem between the roots and the cotyledons) is measured for a statistically significant number of seedlings per treatment.

-

Analysis: The data is used to generate a dose-response curve and calculate the IC50 value, which is the concentration of Brassinazole that causes 50% inhibition of hypocotyl elongation compared to the control.

DWF4 Binding Affinity Assay

This in vitro assay directly measures the interaction between Brassinazole and its molecular target.

Objective: To determine the binding affinity (Kd) of Brassinazole to the DWF4 enzyme.

Methodology:

-

Protein Expression: The Arabidopsis DWF4 gene is cloned and expressed in a heterologous system, such as E. coli, to produce recombinant DWF4 protein.

-

Purification: The recombinant DWF4 protein is purified.

-

Spectral Titration: A solution of the purified DWF4 is titrated with increasing concentrations of Brassinazole. As a cytochrome P450 enzyme, DWF4 exhibits characteristic spectral properties. The binding of Brassinazole to the heme iron causes a measurable spectral shift.

-

Data Analysis: The change in absorbance is plotted against the concentration of Brassinazole. This data is then used to calculate the dissociation constant (Kd), a measure of the binding affinity. A lower Kd value indicates a higher binding affinity.

Visualization of Experimental Workflow

Conclusion

This compound acts as a highly specific and potent inhibitor of brassinosteroid biosynthesis in Arabidopsis thaliana. Its mechanism is centered on the direct binding and inhibition of the DWF4 cytochrome P450 enzyme. This targeted action depletes the plant of endogenous bioactive brassinosteroids, leading to a shutdown of the BR signaling pathway through the constitutive activity of the negative regulator BIN2 and the subsequent inactivation of the BZR1/BES1 transcription factors. The resulting BR-deficient phenotype makes Brassinazole an invaluable chemical tool for dissecting the roles of brassinosteroids in plant growth, development, and stress responses.

References

- 1. Inhibition of brassinosteroid biosynthesis by either a dwarf4 mutation or a brassinosteroid biosynthesis inhibitor rescues defects in tropic responses of hypocotyls in the arabidopsis mutant nonphototropic hypocotyl 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of Brassinazole, a Triazole-Type Brassinosteroid Biosynthesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Treatment of dark-grown Arabidopsis thaliana with a brassinosteroid-biosynthesis inhibitor, brassinazole, induces some characteristics of light-grown plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The DWF4 gene of Arabidopsis encodes a cytochrome P450 that mediates multiple 22alpha-hydroxylation steps in brassinosteroid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective interaction of triazole derivatives with DWF4, a cytochrome P450 monooxygenase of the brassinosteroid biosynthetic pathway, correlates with brassinosteroid deficiency in planta - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Brassinazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brassinosteroids (BRs) are a class of steroid phytohormones that play a crucial role in plant growth and development, including cell elongation, division, and differentiation.[1][2] The discovery of brassinazole, a potent and specific inhibitor of BR biosynthesis, has been instrumental in elucidating the physiological functions of brassinosteroids and dissecting their signaling pathway.[3] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and biological evaluation of brassinazole and its analogs.

Discovery of Brassinazole

Brassinazole was identified through a chemical genetics approach, screening for compounds that induce a dwarf phenotype in Arabidopsis thaliana, mimicking the morphology of known BR-deficient mutants.[3] The rationale was that such a phenotype could be rescued by the application of exogenous brassinolide (BL), the most active brassinosteroid.[3] Among the triazole derivatives tested, brassinazole was selected as the most potent compound.

Treatment of plants with brassinazole results in characteristic BR-deficient phenotypes, such as dwarfism, dark-green and curled leaves, and shortened hypocotyls. These effects are observed in a concentration-dependent manner and can be reversed by the co-application of brassinolide, but not by other phytohormones like gibberellins, demonstrating the specificity of brassinazole as a BR biosynthesis inhibitor.

Mechanism of Action

Brassinazole is a triazole-type compound that functions by inhibiting cytochrome P450 monooxygenases (P450s), which are key enzymes in the brassinosteroid biosynthetic pathway. Specifically, brassinazole has been shown to block multiple steps in the pathway, including the conversion of campestanol to 6-deoxocathasterone and the oxidation of cathasterone to teasterone. By inhibiting these critical steps, brassinazole effectively depletes the endogenous pool of active brassinosteroids, leading to the observed growth-retardant effects.

Brassinosteroid Signaling Pathway

The depletion of brassinosteroids by brassinazole indirectly affects the brassinosteroid signaling pathway. This pathway is initiated by the binding of brassinolide to the cell surface receptor kinase BRASSINOSTEROID INSENSITIVE 1 (BRI1), which then forms a complex with its co-receptor, BRI1-ASSOCIATED RECEPTOR KINASE 1 (BAK1). This binding event triggers a phosphorylation cascade that ultimately leads to the dephosphorylation and activation of the transcription factors BRASSINAZOLE-RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1). These transcription factors then regulate the expression of BR-responsive genes, controlling various aspects of plant growth and development. By reducing the amount of active brassinosteroids, brassinazole prevents the activation of this signaling cascade.

Caption: Brassinosteroid Signaling Pathway and the inhibitory action of Brassinazole.

Synthesis of Brassinazole

Brassinazole and its analogs are synthesized based on established methods for triazole derivatives. The general synthesis scheme involves the reaction of a substituted acetophenone with a Grignard reagent followed by reaction with 1,2,4-triazole.

Caption: General workflow for the synthesis of Brassinazole.

Experimental Protocols

Synthesis of Brassinazole

The synthesis of brassinazole is based on the methods described by Buschmann et al. (1987) for triazole-type plant growth regulators. A general procedure is as follows:

-

Step 1: Synthesis of the tertiary alcohol intermediate. A solution of a substituted acetophenone (e.g., 4'-chloroacetophenone) in an anhydrous solvent (e.g., diethyl ether or THF) is treated with a Grignard reagent (e.g., methylmagnesium bromide) at a low temperature (e.g., 0 °C). The reaction mixture is stirred for a specified time and then quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried, and concentrated to yield the tertiary alcohol intermediate.

-

Step 2: Synthesis of Brassinazole. The tertiary alcohol intermediate is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF). To this solution, 1,2,4-triazole and a base (e.g., sodium hydride) are added. The reaction mixture is heated and stirred for several hours. After cooling, the mixture is poured into water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography to yield brassinazole.

Arabidopsis Hypocotyl Elongation Assay

This assay is used to determine the biological activity of brassinazole and its analogs.

-

Seed Sterilization and Plating: Arabidopsis thaliana seeds are surface-sterilized using a solution of ethanol and bleach, followed by several washes with sterile water. The sterilized seeds are then sown on Murashige and Skoog (MS) agar medium supplemented with various concentrations of brassinazole (typically ranging from 0.1 to 10 µM) and a solvent control (e.g., DMSO).

-

Growth Conditions: The plates are stratified at 4°C for 2-4 days in the dark to synchronize germination. For etiolated growth, the plates are wrapped in aluminum foil and placed vertically in a growth chamber at a constant temperature (e.g., 22°C) for 5-7 days.

-

Measurement and Analysis: After the incubation period, the plates are photographed, and the hypocotyl length of at least 20 seedlings per treatment is measured using image analysis software such as ImageJ. The data is then analyzed to determine the dose-response relationship and the IC50 value (the concentration of the inhibitor that causes 50% inhibition of hypocotyl elongation).

Cress Dwarfism Bioassay

This bioassay provides a rapid method for assessing the growth-inhibiting activity of brassinazole.

-

Assay Setup: A filter paper is placed in a petri dish and moistened with a known volume of a test solution containing a specific concentration of brassinazole. A control with only the solvent is also prepared.

-

Seed Sowing and Incubation: Cress (Lepidium sativum) seeds are placed on the moistened filter paper. The petri dishes are sealed and incubated in a growth chamber under controlled light and temperature conditions (e.g., 16-hour photoperiod at 25°C) for 3-5 days.

-

Evaluation: The degree of dwarfism is assessed by measuring the length of the hypocotyls and roots of the cress seedlings. The results are compared with the control to determine the inhibitory effect of brassinazole.

Quantitative Data

The biological activity of brassinazole and its analogs is typically quantified by their IC50 values in hypocotyl elongation assays.

| Compound | Plant Species | Assay Condition | IC50 (µM) | Reference |

| Brassinazole | Arabidopsis thaliana | Dark-grown | ~0.1 - 0.5 | |

| Brassinazole | Lepidium sativum (cress) | Light-grown | ~1.0 | |

| Brz2001 | Arabidopsis thaliana | Dark-grown | ~0.58 |

Table 1: IC50 values of Brassinazole and its analog in different bioassays.

The inhibitory effect of brassinazole on hypocotyl elongation is dose-dependent.

| Brassinazole Concentration (µM) | Arabidopsis thaliana Hypocotyl Length (% of Control) |

| 0 | 100 |

| 0.1 | ~80 |

| 0.5 | ~40 |

| 1.0 | ~20 |

| 5.0 | ~15 |

| 10.0 | ~10 |

Table 2: Dose-dependent effect of Brassinazole on the hypocotyl elongation of dark-grown Arabidopsis thaliana seedlings. (Data are approximate values based on published graphs)

Structure-Activity Relationship

The structure of brassinazole is crucial for its inhibitory activity. The triazole ring is essential for binding to the heme iron of the target cytochrome P450 enzymes. Modifications to the side chain can affect the potency and specificity of the inhibitor. For example, an analog of brassinazole, Brz2001, where the methyl group is replaced by an allyl group, shows similar potency but is suggested to be a more specific BR-biosynthesis inhibitor.

Conclusion

Brassinazole has proven to be an invaluable chemical tool for plant biology research. Its specific inhibition of brassinosteroid biosynthesis allows for the controlled manipulation of endogenous BR levels, enabling detailed studies of their roles in plant growth, development, and signaling. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and scientists working with brassinazole and related compounds. Further research into the structure-activity relationships of brassinazole analogs may lead to the development of even more potent and specific inhibitors, as well as novel plant growth regulators for agricultural applications.

References

The Role of (2S,3R)-Brassinazole in Plant Steroid Hormone Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brassinosteroids (BRs) are a class of polyhydroxylated steroid hormones that play a pivotal role in the growth and development of plants. The precise regulation of their endogenous levels is critical for normal physiological processes. (2S,3R)-Brassinazole is a potent and specific synthetic inhibitor of brassinosteroid biosynthesis, which has become an invaluable chemical tool for dissecting the brassinosteroid signaling pathway and understanding the diverse functions of these hormones. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on plant physiology, and detailed experimental protocols for its application in research.

Introduction to Brassinosteroids and their Signaling Pathway

Brassinosteroids are essential for a wide array of developmental processes in plants, including cell elongation, division, differentiation, photomorphogenesis, and stress responses.[1][2] The signaling cascade is initiated by the perception of brassinolide (BL), the most active brassinosteroid, by the cell surface receptor kinase BRASSINOSTEROID INSENSITIVE 1 (BRI1).[1][2] Upon binding BL, BRI1 heterodimerizes with its co-receptor, BRI1-ASSOCIATED RECEPTOR KINASE 1 (BAK1), leading to a cascade of phosphorylation events.[1] This activation ultimately inhibits the glycogen synthase kinase-3-like kinase, BRASSINOSTEROID-INSENSITIVE 2 (BIN2). In the absence of BRs, BIN2 phosphorylates and inactivates the key transcription factors BRASSINAZOLE-RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1). Inhibition of BIN2 allows for the dephosphorylation and activation of BZR1 and BES1, which then translocate to the nucleus to regulate the expression of BR-responsive genes.

This compound: A Specific Inhibitor of Brassinosteroid Biosynthesis

This compound, the more active enantiomer of brassinazole, is a triazole-type compound that specifically inhibits the biosynthesis of brassinosteroids. Its primary mode of action is the direct inhibition of the cytochrome P450 monooxygenase DWARF4 (DWF4), also known as CYP90B1. DWF4 catalyzes the rate-limiting 22α-hydroxylation step in the brassinosteroid biosynthetic pathway. By binding to the heme iron in the active site of DWF4, brassinazole blocks the conversion of campesterol derivatives, leading to a deficiency in endogenous bioactive brassinosteroids.

Plants treated with brassinazole exhibit phenotypes characteristic of brassinosteroid-deficient mutants, including dwarfism, dark green and curled leaves, and reduced cell elongation. These phenotypic effects can be reversed by the exogenous application of brassinolide, demonstrating the specificity of brassinazole's inhibitory action on the BR biosynthesis pathway.

Quantitative Data on the Effects of Brassinazole

The application of brassinazole has been shown to have a dose-dependent inhibitory effect on plant growth. The following tables summarize quantitative data from various studies.

| Plant Species | Brassinazole Concentration (µM) | Observed Effect | Reference |

| Arabidopsis thaliana | 0.1 - 0.5 | Onset of hypocotyl length reduction | |

| Arabidopsis thaliana | 0.5, 1, 5 | Marked malformation of seedlings, concentration-dependent dwarfism | |

| Arabidopsis thaliana | 1 | Induced a de-etiolated phenotype with short hypocotyl and open cotyledons in the dark | |

| Cress (Lepidium sativum) | 1 and higher | Hypocotyl length reduced to ~40% of control | |

| Cress (Lepidium sativum) | 5 | Severe dwarf phenotype with dark-green curled leaves | |

| Wolffia arrhiza | 0.1 | Slight inhibitory effect on growth | |

| Wolffia arrhiza | 1 - 10 | Significant decrease in fresh weight (up to 55% at 10 µM) | |

| Barley (Hordeum vulgare) | 1, 10, 50 | Genotype and dose-dependent effects on growth under control and salinity stress |

Table 1: Inhibitory Effects of Brassinazole on Plant Growth

| Plant Species | Brassinazole Concentration (µM) | Brassinolide (BL) Concentration | Rescue Effect | Reference |

| Arabidopsis thaliana | 1 | 10 nM | Rescued brassinazole-induced phenotypes | |

| Cress (Lepidium sativum) | Not specified | 10 nM | Reversed dwarfism | |

| Cress (Lepidium sativum) | 5 | 0.1 µM | Restored normal growth | |

| Wolffia arrhiza | 1 - 10 | 0.1 µM | Mitigated the inhibitory effect of brassinazole |

Table 2: Rescue of Brassinazole-Induced Phenotypes by Brassinolide

Experimental Protocols

Brassinazole Sensitivity Assay in Arabidopsis thaliana Hypocotyls

This protocol is adapted from established methods to assess the sensitivity of Arabidopsis thaliana seedlings to brassinazole by measuring hypocotyl elongation.

Materials:

-

Arabidopsis thaliana seeds (wild-type and experimental lines)

-

Murashige and Skoog (MS) medium including vitamins

-

Sucrose

-

Agar

-

This compound stock solution (e.g., 2 mM in DMSO)

-

DMSO (for mock control)

-

Sterile petri dishes (9 cm for germination, 12 cm square for treatment)

-

Sterile water, 70% ethanol, 10% bleach solution

-

Micropipettes and sterile tips

-

Growth chamber with controlled light and temperature

Procedure:

-

Seed Sterilization: Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by a 10% bleach solution for 10-15 minutes. Rinse the seeds 3-5 times with sterile water and resuspend in a small volume of sterile water or 0.1% agar solution.

-

Plating for Germination: Sow the sterilized seeds on MS agar plates (0.8% agar, 1% sucrose).

-

Vernalization and Germination: Stratify the seeds by incubating the plates at 4°C in the dark for 2-4 days to ensure uniform germination. Subsequently, transfer the plates to a growth chamber under long-day conditions (16h light/8h dark) at 22°C for germination.

-

Preparation of Treatment Plates: Prepare MS agar plates containing various concentrations of brassinazole (e.g., 0, 0.1, 0.2, 0.4, 0.8, 1.6 µM). Add the appropriate volume of brassinazole stock solution to the molten MS medium after it has cooled to about 55-60°C. For the mock control, add an equivalent volume of DMSO.

-

Seedling Transfer: After 2-3 days of germination, carefully transfer seedlings of uniform size to the brassinazole-containing and mock-control plates. Arrange the seedlings in rows for easy measurement.

-

Incubation: Place the plates vertically in a growth chamber. For photomorphogenesis studies, grow the seedlings under continuous light or a defined photoperiod for 5-7 days. For skotomorphogenesis (etiolation) studies, wrap the plates in aluminum foil and grow in complete darkness for 5 days.

-

Data Acquisition and Analysis: After the incubation period, carefully remove the plates and lay them flat. Use a flatbed scanner or a camera with a ruler to capture images of the seedlings. Measure the hypocotyl length of at least 20 seedlings per treatment and genotype using image analysis software (e.g., ImageJ). Calculate the average hypocotyl length and standard error for each condition.

Rescue Experiment with Brassinolide

This protocol is designed to confirm that the inhibitory effects of brassinazole are specific to the brassinosteroid pathway.

Procedure:

-

Follow steps 1-4 of the Brassinazole Sensitivity Assay protocol.

-

Prepare an additional set of treatment plates containing a fixed concentration of brassinazole (e.g., 1 µM) supplemented with a rescuing concentration of brassinolide (e.g., 10 nM).

-

Transfer germinated seedlings to mock, brassinazole-only, and brassinazole + brassinolide plates.

-

Incubate and analyze the hypocotyl lengths as described in steps 6 and 7 of the previous protocol. A restoration of hypocotyl elongation in the presence of both brassinazole and brassinolide indicates a specific inhibition of BR biosynthesis.

Visualizing the Molecular Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental logic.

Caption: Brassinosteroid signaling pathway.

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for brassinazole sensitivity assay.

Conclusion

This compound is a powerful and specific inhibitor of brassinosteroid biosynthesis that has been instrumental in advancing our understanding of the physiological roles of these essential plant hormones. Its targeted inhibition of the DWF4 enzyme provides a reliable method for inducing a brassinosteroid-deficient state in wild-type plants, allowing for the study of BR-dependent processes without the need for genetic mutants. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers and scientists in the fields of plant biology and drug development, facilitating further exploration into the intricate network of brassinosteroid signaling and its potential applications.

References

(2S,3R)-Brassinazole as a specific inhibitor of brassinosteroid biosynthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,3R)-Brassinazole, a triazole derivative, has emerged as a potent and specific inhibitor of brassinosteroid (BR) biosynthesis. This whitepaper provides a comprehensive technical overview of this compound, detailing its mechanism of action, its effects on plant physiology, and its utility as a chemical tool to probe the functions of brassinosteroids. This guide summarizes key quantitative data, provides detailed experimental protocols for its application, and visualizes the intricate signaling pathways and experimental workflows, offering a valuable resource for researchers in plant biology and professionals in drug development exploring pathways with analogous components.

Introduction

Brassinosteroids (BRs) are a class of polyhydroxylated steroidal phytohormones that play a crucial role in a wide array of physiological processes in plants, including cell elongation, division, differentiation, photomorphogenesis, and stress responses.[1][2] The discovery and characterization of specific inhibitors of BR biosynthesis have been instrumental in elucidating the complex roles of these hormones. Brassinazole, and specifically its active enantiomer this compound, has been identified as a highly selective inhibitor, inducing a phenotype in treated plants that closely mimics that of BR-deficient mutants.[3][4] This specificity allows for the controlled modulation of endogenous BR levels, providing a powerful tool for studying BR-dependent processes.[3]

Mechanism of Action

This compound acts as a specific inhibitor of cytochrome P450 monooxygenases involved in the brassinosteroid biosynthesis pathway. Its primary mode of action is the blockage of the oxidative steps that convert 6-oxocampestanol to teasterone. This inhibition specifically targets key enzymes such as DWF4, a C-22 hydroxylase, thereby disrupting the production of downstream bioactive brassinosteroids like castasterone and brassinolide. The triazole moiety of brassinazole is crucial for its inhibitory activity, as it binds to the heme iron of the cytochrome P450 enzymes.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the application and effects of Brassinazole.

Table 1: Effective Concentrations of Brassinazole in Different Plant Species

| Plant Species | Effective Concentration Range | Observed Effects | Reference(s) |

| Arabidopsis thaliana | 0.5 µM - 5 µM | Dwarfism, altered leaf morphology, de-etiolation in the dark. | |

| Lepidium sativum (cress) | ≥ 1 µM | Hypocotyl shortening, inhibition of secondary xylem development. | |

| Hordeum vulgare (barley) | Not specified | Dwarfism, altered leaf color and curling. |

Table 2: Rescue of Brassinazole-Induced Phenotypes by Exogenous Brassinosteroids

| Plant Species | Brassinazole Concentration | Rescue Agent | Rescue Agent Concentration | Observed Rescue | Reference(s) |

| Arabidopsis thaliana | 1 µM | Brassinolide | 10 nM | Near complete restoration of wild-type phenotype. | |

| Lepidium sativum (cress) | 1 µM | Brassinolide | 10 nM | Negation of hypocotyl elongation retardation. | |

| Arabidopsis thaliana | Not specified | 24-epibrassinolide | Not specified | Reversal of severe hypocotyl shortening. |

Experimental Protocols

Preparation of Brassinazole Stock Solution

A stock solution of Brassinazole is typically prepared at a concentration of 2 mM in dimethyl sulfoxide (DMSO) and stored at -20°C. For experiments, the appropriate volume of the stock solution is added to the autoclaved growth media after it has cooled to approximately 55-65°C to prevent degradation of the compound.

Brassinazole Sensitivity Assay in Arabidopsis thaliana

This assay is commonly used to assess the sensitivity of different A. thaliana genotypes to Brassinazole by measuring hypocotyl elongation.

Materials:

-

Arabidopsis thaliana seeds

-

Square 12 cm Petri dishes

-

Murashige and Skoog (MS) medium

-

Brassinazole stock solution (2 mM in DMSO)

-

Growth chamber

Procedure:

-

Seed Sterilization and Germination: Surface-sterilize Arabidopsis seeds. To synchronize germination, seeds can be pre-germinated on a control MS plate.

-

Plating: Transfer the germinated seeds onto square 12 cm MS plates containing a range of Brassinazole concentrations (e.g., 0.1 µM to 2 µM) and a mock control plate without Brassinazole. Arrange at least 20 seeds per genotype in a row for each treatment, with three replicates.

-

Incubation:

-

For etiolated growth: Wrap the plates in aluminum foil and place them vertically in a growth chamber for 5 days.

-

For growth in light: Place the plates vertically in a growth chamber under controlled light conditions for 7 days.

-

-

Data Collection and Analysis: After the incubation period, photograph the seedlings and measure the hypocotyl length using image analysis software.

Rescue Experiment Protocol

This protocol is designed to confirm the specificity of Brassinazole's inhibitory action on brassinosteroid biosynthesis.

Materials:

-

Plant seedlings exhibiting a Brassinazole-induced phenotype

-

Growth medium containing Brassinazole

-

Stock solution of a bioactive brassinosteroid (e.g., Brassinolide)

-

Stock solution of other phytohormones (e.g., Gibberellic acid) as negative controls

Procedure:

-

Grow seedlings in a medium containing an effective concentration of Brassinazole until a clear phenotype (e.g., dwarfism) is observed.

-

Prepare a series of growth media containing the same concentration of Brassinazole, supplemented with varying concentrations of the rescue agent (e.g., 10 nM Brassinolide).

-

As a control for specificity, prepare media with Brassinazole and a non-target hormone like gibberellic acid.

-

Transfer the Brassinazole-treated seedlings to the rescue and control media.

-

Incubate the seedlings under appropriate growth conditions and observe for the reversal of the inhibited phenotype.

-

Quantify the recovery by measuring relevant parameters such as hypocotyl length or plant height.

Visualizations

Brassinosteroid Biosynthesis Pathway and Inhibition by Brassinazole

Caption: Inhibition points of this compound in the brassinosteroid biosynthesis pathway.

Brassinosteroid Signaling Pathway

Caption: Simplified overview of the brassinosteroid signaling cascade.

Experimental Workflow for Brassinazole Specificity Testing

Caption: Logical workflow for confirming the specificity of Brassinazole.

Conclusion

This compound is an invaluable tool for the plant science community, enabling precise investigation into the myriad functions of brassinosteroids. Its high specificity and potent inhibitory activity allow for the creation of "chemical knockouts," complementing genetic approaches to study plant growth and development. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this inhibitor in research. Furthermore, for professionals in drug development, the study of specific inhibitors like Brassinazole targeting cytochrome P450 enzymes in a biological system offers insights into designing targeted therapeutic agents for analogous pathways in other organisms.

References

- 1. Frontiers | Brassinosteroid Signaling, Crosstalk and, Physiological Functions in Plants Under Heavy Metal Stress [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Characterization of Brassinazole, a Triazole-Type Brassinosteroid Biosynthesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Brassinazole Effect: A Technical Guide to its Impact on Brassinosteroid-Deficient Mutants

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted effects of brassinazole, a potent and specific inhibitor of brassinosteroid (BR) biosynthesis, on plant mutants deficient in the brassinosteroid signaling pathway. Brassinazole serves as a critical chemical tool to dissect the intricate roles of brassinosteroids in plant growth and development, offering a complementary approach to genetic studies of BR-deficient and insensitive mutants. By inducing a phenocopy of these mutants, brassinazole allows for controlled, dose-dependent studies of brassinosteroid function.

Brassinazole's Mechanism of Action and Phenotypic Consequences

Brassinazole is a triazole derivative that specifically inhibits cytochrome P450 enzymes involved in the brassinosteroid biosynthesis pathway.[1] Its primary target is the DWF4 enzyme, which catalyzes the C-22 hydroxylation step in the synthesis of brassinolide, the most active form of brassinosteroid.[2] This inhibition leads to a systemic deficiency in endogenous brassinosteroids, resulting in a phenotype strikingly similar to that of known BR-deficient mutants like det2 and cpd.[3]

Treatment of wild-type plants with brassinazole induces a range of characteristic morphological changes, including:

-

Dwarfism: A significant reduction in overall plant stature, including shortened hypocotyls, petioles, and internodes.[3][4]

-

Leaf Morphology: Dark green, downward-curled, and epinastic leaves.

-

Delayed Development: A delay in flowering time and reduced male fertility.

-

De-etiolation in the Dark: Short hypocotyls and open cotyledons in dark-grown seedlings, a phenotype characteristic of light-grown plants.

Crucially, these brassinazole-induced phenotypes can be rescued by the exogenous application of brassinolide, confirming that the observed effects are a direct consequence of brassinosteroid deficiency. This rescue effect is specific to brassinosteroids; other plant hormones like gibberellins do not reverse the brassinazole-induced phenotype.

Quantitative Effects of Brassinazole on Plant Growth

The inhibitory effect of brassinazole on plant growth is dose-dependent. The following tables summarize the quantitative data from various studies on the effects of different brassinazole concentrations on hypocotyl and root elongation in Arabidopsis thaliana.

Table 1: Effect of Brassinazole Concentration on Hypocotyl Elongation in Arabidopsis thaliana

| Brassinazole Concentration (µM) | Hypocotyl Length (% of Control) | Reference |

| 0.1 | Reduced | |

| 0.2 | Reduced | |

| 0.4 | Reduced | |

| 0.5 | Significant reduction | |

| 0.8 | Significant reduction | |

| 1.0 | Strong inhibition, phenotype similar to BR-deficient mutants | |

| 1.6 | Strong inhibition | |

| 5.0 | Severe dwarfism |

Table 2: Sensitivity of Brassinosteroid-Deficient and Insensitive Mutants to Brassinazole

| Genotype | Phenotype | Sensitivity to Brassinazole | Reference |

| Wild-type (e.g., Col-0) | Normal growth | Sensitive | |

| Weak bri1 alleles | Subtle dwarfism | Hypersensitive | |

| Strong bri1 alleles | Severe dwarfism | Insensitive | |

| BR biosynthetic mutants (e.g., det2, cpd) | Severe dwarfism | Insensitive (already deficient) |

Weak alleles of the brassinosteroid receptor BRI1 exhibit hypersensitivity to brassinazole, indicating that even a slight reduction in their already compromised signaling capacity leads to a more pronounced phenotype. Conversely, strong or null alleles of bri1 are insensitive to the inhibitor, as their signaling pathway is already completely disrupted.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are key experimental protocols for studying the effects of brassinazole.

Brassinazole Treatment of Arabidopsis thaliana Seedlings for Hypocotyl Length Measurement

This protocol is adapted from established methods for assessing brassinazole sensitivity.

Materials:

-

Arabidopsis thaliana seeds (wild-type and mutant lines)

-

Murashige and Skoog (MS) medium including vitamins

-

Sucrose

-

Agar

-

Brassinazole (BRZ) stock solution (e.g., 2 mM in DMSO)

-

DMSO (vehicle control)

-

Sterile petri dishes (9 cm round and 12 cm square)

-

Sterile water

-

Ethanol (70%)

-

Bleach solution (e.g., 10%)

-

Micropipettes and sterile tips

-

Growth chamber with controlled light and temperature

Procedure:

-

Seed Sterilization:

-

Place seeds in a microcentrifuge tube.

-

Add 70% ethanol and vortex for 1 minute.

-

Remove ethanol and add bleach solution. Vortex for 10-15 minutes.

-

Wash seeds 3-5 times with sterile water.

-

Resuspend seeds in sterile water and store at 4°C for 2-4 days for stratification (vernalization).

-

-

Preparation of Growth Media:

-

Prepare 1/2 MS medium with 1% sucrose and solidify with 0.8% agar.

-

Autoclave the medium.

-

Allow the medium to cool to 55-65°C.

-

In a fume hood, add the appropriate volume of BRZ stock solution to achieve the desired final concentrations (e.g., 0.1, 0.2, 0.4, 0.8, 1.6 µM). For the control plates, add an equivalent volume of DMSO.

-

Pour the medium into sterile square petri dishes.

-

-

Seed Plating and Growth:

-

Sow the sterilized and stratified seeds in rows on the prepared MS plates.

-

For etiolated growth analysis, wrap the plates in aluminum foil.

-

Place the plates vertically in a growth chamber at 22°C.

-

For light-grown seedlings, maintain a 16-hour light/8-hour dark photoperiod.

-

-

Data Collection and Analysis:

-

After 5-7 days, photograph the seedlings.

-

Measure the hypocotyl length of at least 20 seedlings per genotype and treatment using image analysis software (e.g., ImageJ).

-

Perform statistical analysis to determine significant differences between treatments and genotypes.

-

Visualizing the Molecular Interactions and Experimental Logic

Brassinosteroid Signaling Pathway and the Effect of Brassinazole

The following diagram illustrates the core components of the brassinosteroid signaling pathway and how brassinazole disrupts this cascade. In the absence of brassinosteroids (or in the presence of brassinazole), the GSK3-like kinase BIN2 is active and phosphorylates the transcription factors BZR1 and BES1, leading to their inactivation and degradation. When brassinosteroids bind to the BRI1 receptor, BIN2 is inhibited, allowing unphosphorylated BZR1 and BES1 to accumulate in the nucleus and regulate the expression of BR-responsive genes.

Caption: Brassinosteroid signaling pathway and the inhibitory action of brassinazole.

Experimental Workflow: Phenotypic Rescue Assay

This diagram outlines the logical flow of a rescue experiment designed to confirm the specificity of brassinazole's effect on brassinosteroid biosynthesis.

References

- 1. Brassinosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Consequences of induced brassinosteroid deficiency in Arabidopsis leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of Brassinazole, a Triazole-Type Brassinosteroid Biosynthesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitors of Brassinosteroid Biosynthesis and Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of (2S,3R)-Brassinazole on Plant Growth and Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,3R)-Brassinazole (Brz) is a potent and highly specific inhibitor of brassinosteroid (BR) biosynthesis, a class of steroid phytohormones essential for numerous aspects of plant growth and development. By targeting key cytochrome P450 monooxygenases in the BR biosynthetic pathway, Brz application induces phenotypes characteristic of BR-deficient mutants, including dwarfism, altered leaf morphology, and de-etiolation in darkness. These effects are reversible by the exogenous application of brassinolide (BL), the most active brassinosteroid, but not by other phytohormones such as gibberellins, underscoring its specificity. This technical guide provides a comprehensive overview of the impact of this compound on plant physiology, detailing its mechanism of action, quantitative effects on plant growth, and standardized experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers investigating brassinosteroid signaling, plant development, and for professionals in the agrochemical and pharmaceutical industries exploring novel plant growth regulators.

Introduction

Brassinosteroids are a class of polyhydroxylated steroidal phytohormones that play a pivotal role in a wide array of physiological processes in plants. These include cell elongation and division, vascular differentiation, pollen germination and tube growth, seed germination, and responses to both biotic and abiotic stresses.[1][2] The discovery and characterization of specific inhibitors of BR biosynthesis have been instrumental in elucidating the physiological functions of these essential hormones.[3][4]

This compound, a triazole-based compound, has emerged as a cornerstone tool in brassinosteroid research.[5] Its high specificity in blocking the production of endogenous brassinosteroids allows for the controlled induction of a BR-deficient state in wild-type plants, providing a powerful chemical genetic approach to complement studies on genetic mutants. This guide will delve into the core aspects of Brassinazole's action, from its molecular target to its macroscopic effects on plant phenotype.

Mechanism of Action

This compound acts as a specific inhibitor of the cytochrome P450 monooxygenases involved in the brassinosteroid biosynthesis pathway. The primary targets of Brz are the DWARF4 (DWF4) and CONSTITUTIVE PHOTOMORPHOGENESIS AND DWARFISM (CPD) enzymes, which catalyze critical hydroxylation steps. Specifically, Brassinazole has been shown to block the conversion of cathasterone to teasterone, a key step in the C-22 hydroxylation pathway leading to the synthesis of brassinolide. This inhibition leads to a systemic deficiency in bioactive brassinosteroids, resulting in the characteristic phenotypes observed in treated plants.

Brassinosteroid Biosynthesis Pathway and Brassinazole's Point of Inhibition

The biosynthesis of brassinolide is a complex pathway originating from the sterol campesterol. The pathway involves a series of oxidation and reduction reactions catalyzed by various enzymes, including several cytochrome P450s. The diagram below illustrates a simplified version of the early C-6 oxidation and late C-6 oxidation pathways, highlighting the inhibitory action of Brassinazole.

Impact on the Brassinosteroid Signaling Pathway

The brassinosteroid signal is perceived at the cell surface by the receptor kinase BRASSINOSTEROID INSENSITIVE 1 (BRI1) and its co-receptor BRI1-ASSOCIATED RECEPTOR KINASE 1 (BAK1). In the absence of brassinosteroids, the GSK3-like kinase BRASSINOSTEROID INSENSITIVE 2 (BIN2) is active and phosphorylates the transcription factors BRASSINAZOLE RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1), leading to their cytoplasmic retention and degradation. Upon binding of brassinolide to BRI1, a signaling cascade is initiated that leads to the inhibition of BIN2. This allows unphosphorylated BZR1 and BES1 to accumulate in the nucleus and regulate the expression of BR-responsive genes, ultimately controlling plant growth and development.

By inhibiting the synthesis of the ligand (brassinolide), Brassinazole effectively keeps the signaling pathway in its "off" state, mimicking the phenotype of mutants with defects in the signaling components.

Quantitative Effects on Plant Growth and Development

The application of this compound leads to quantifiable changes in various aspects of plant growth and development. The most commonly studied and pronounced effects are the inhibition of hypocotyl and root elongation.

Inhibition of Hypocotyl Elongation in Arabidopsis thaliana

Brassinazole treatment causes a dose-dependent reduction in hypocotyl length in both light- and dark-grown Arabidopsis thaliana seedlings.

| Brassinazole Concentration (µM) | Hypocotyl Length (% of Control) - Dark-grown | Hypocotyl Length (% of Control) - Light-grown | Reference |

| 0.1 | ~80% | ~90% | |

| 0.5 | ~50% | ~70% | |

| 1.0 | ~40% | ~60% | |

| 3.0 | ~30% (saturation) | ~50% | |

| 5.0 | ~30% | ~40% | |

| 10.0 | ~30% | ~30% |

Note: The values presented are approximate and can vary depending on the specific experimental conditions such as light intensity, temperature, and ecotype.

Inhibition of Growth in Other Plant Species

The growth-inhibiting effects of Brassinazole are not limited to Arabidopsis. Similar dose-dependent responses have been observed in other plant species.

| Plant Species | Brassinazole Concentration (µM) | Observed Effect | Reference |

| Cress (Lepidium sativum) | 1.0 | ~60% reduction in hypocotyl length | |

| Barley (Hordeum vulgare) | 1.0 - 10.0 | Significant dose-dependent inhibition of shoot and root length | |

| Wolffia arrhiza | 1.0 - 10.0 | Significant decrease in fresh weight |

Experimental Protocols

Standardized protocols are crucial for obtaining reproducible results when working with Brassinazole. Below are detailed methodologies for key experiments.

Arabidopsis thaliana Hypocotyl Elongation Assay

This assay is a common method to assess the biological activity of Brassinazole and to screen for mutants with altered brassinosteroid sensitivity.

Materials:

-

Arabidopsis thaliana seeds

-

Murashige and Skoog (MS) medium including vitamins and sucrose (1% w/v)

-

Agar

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Sterile petri dishes (square or round)

-

Sterilization solution (e.g., 70% ethanol, 10% bleach with Triton X-100)

-

Sterile water

-

Growth chamber with controlled light and temperature

Procedure:

-

Seed Sterilization:

-

Place seeds in a microcentrifuge tube.

-

Add 1 mL of 70% ethanol and vortex for 1 minute.

-

Remove ethanol and add 1 mL of 10% bleach solution containing 0.05% Triton X-100.

-

Incubate for 10-15 minutes with occasional vortexing.

-

Wash the seeds 4-5 times with sterile water.

-

Resuspend the seeds in sterile 0.1% agar solution and store at 4°C for 2-4 days for stratification.

-

-

Media Preparation:

-

Prepare MS medium with 1% sucrose and adjust the pH to 5.7.

-

Add agar (typically 0.8% w/v) and autoclave.

-

Cool the medium to approximately 50-60°C.

-

Add the appropriate volume of Brassinazole stock solution to achieve the desired final concentrations (e.g., 0.1, 0.5, 1.0, 5.0 µM). Also prepare a control plate with an equivalent amount of DMSO.

-

Pour the medium into sterile petri dishes.

-

-

Plating and Growth:

-

Pipette the stratified seeds onto the surface of the solidified MS medium in the petri dishes.

-

For light-grown assays, place the plates vertically in a growth chamber under a long-day photoperiod (e.g., 16 hours light / 8 hours dark) at a constant temperature (e.g., 22°C).

-

For dark-grown (etiolated) assays, wrap the plates in aluminum foil after a brief light exposure to induce germination and place them in the growth chamber.

-

-

Data Collection and Analysis:

-

After 5-7 days of growth, remove the seedlings from the plates and arrange them on a flat surface.

-

Scan or photograph the seedlings and measure the hypocotyl length using image analysis software (e.g., ImageJ).

-

Calculate the average hypocotyl length and standard deviation for each treatment.

-

Express the results as a percentage of the control (DMSO-treated) seedlings.

-

Experimental Workflow for Investigating Brassinazole Effects

The following diagram outlines a typical workflow for studying the impact of Brassinazole on a specific physiological or molecular process in plants.

Conclusion

This compound is an invaluable chemical tool for dissecting the roles of brassinosteroids in plant biology. Its specificity and potent inhibitory activity allow for the precise manipulation of endogenous brassinosteroid levels, enabling researchers to study the consequences of BR deficiency in a controlled and reversible manner. The quantitative data and detailed protocols provided in this guide serve as a foundational resource for the effective application of Brassinazole in research and development settings. Further investigations utilizing this inhibitor will undoubtedly continue to unravel the intricate network of brassinosteroid signaling and its crosstalk with other hormonal pathways, ultimately contributing to the development of novel strategies for crop improvement and plant biotechnology.

References

Chemical structure and properties of (2S,3R)-Brassinazole

An In-depth Technical Guide to (2S,3R)-Brassinazole

Abstract

This compound is a potent and specific inhibitor of brassinosteroid (BR) biosynthesis, belonging to the triazole class of chemicals.[1][2][3] As the enantiomer of Brassinazole, it serves as a critical tool for researchers studying the physiological roles of brassinosteroids in plant growth and development.[1][4] This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and biological effects of this compound. It includes detailed experimental protocols for its use in biological assays and visualizes key pathways and workflows to support research and drug development professionals.

Chemical Structure and Properties

Brassinazole is a triazole derivative, and many early studies utilized a racemic mixture of its enantiomers. This compound is a specific stereoisomer, which is suggested to be the most active form of the compound. Its chemical structure is characterized by a tertiary hydroxyl group adjacent to the carbon atom bearing the triazole ring, a feature that distinguishes it from other triazolic plant growth regulators.

Physicochemical Properties

The key identifying and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (2S,3R)-1-[2-(4-chlorophenyl)-3-(3-methylbutan-2-yl)-oxiran-2-yl]methyl-1H-1,2,4-triazole | |

| CAS Number | 259200-31-2 | |

| Molecular Formula | C₁₆H₂₀ClN₃O | |

| Molecular Weight | 305.8 g/mol | |

| Appearance | Solid | |

| Storage (Stock Solution) | -20°C for 1 month; -80°C for 6 months |

Mechanism of Action

This compound functions as a specific inhibitor of the brassinosteroid biosynthesis pathway. Its primary mode of action is the inhibition of cytochrome P450 monooxygenases, which are crucial for several steps in the synthesis of brassinosteroids. Specifically, Brassinazole targets the oxidative processes that convert 6-deoxocastasterone to teasterone, effectively blocking the production of downstream bioactive brassinosteroids like brassinolide. This inhibition leads to a phenotype in treated plants that closely resembles that of BR-deficient mutants.

References

Initial Studies on the Brassinazole-Resistant (BZR) Gene Family: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The brassinazole-resistant (BZR) gene family encodes a group of plant-specific transcription factors that are pivotal in mediating the physiological and developmental effects of brassinosteroids (BRs), a class of steroid hormones essential for plant growth. Initial studies in the early 2000s on Arabidopsis thaliana were instrumental in elucidating the central role of these proteins, particularly BZR1 and its close homolog BES1 (BRI1-EMS-SUPPRESSOR 1), in the BR signaling pathway. This technical guide provides a comprehensive overview of these foundational studies, detailing the key experimental findings, methodologies, and the core signaling pathway as it was first understood.

The Brassinosteroid Signaling Pathway: The Central Role of BZR1

Brassinosteroids are perceived at the cell surface by the receptor kinase BRASSINOSTEROID INSENSITIVE 1 (BRI1) and its co-receptor BRI1-ASSOCIATED KINASE 1 (BAK1).[1] In the absence of BRs, a glycogen synthase kinase-3 (GSK3)-like kinase, BRASSINOSTEROID INSENSITIVE 2 (BIN2), is active and phosphorylates BZR1 and BES1.[2][3] This phosphorylation leads to their cytoplasmic retention by 14-3-3 proteins and subsequent degradation by the 26S proteasome, thus keeping the signaling pathway inactive.[3]

The binding of BR to BRI1 triggers a phosphorylation cascade that leads to the inactivation of BIN2.[3] This allows for the dephosphorylation of BZR1 and BES1 by Protein Phosphatase 2A (PP2A). Dephosphorylated, active BZR1 and BES1 accumulate in the nucleus where they bind to specific DNA sequences, the BR-responsive element (BRRE, CGTGT/CG) and the E-box (CANNTG), to regulate the expression of thousands of target genes, thereby controlling plant growth and development.

Quantitative Data from Initial Studies

The initial characterization of the BZR gene family, particularly through the study of the gain-of-function bzr1-1D mutant, provided key quantitative insights into their role in plant development.

| Phenotypic Trait | Wild Type (Col-0) | bzr1-1D Mutant | Condition | Reference |

| Hypocotyl Length (dark-grown, 5 days) | ~12 mm | ~12 mm | MS medium | |

| Hypocotyl Length (dark-grown, 5 days) | ~2 mm | ~10 mm | MS + 2 µM Brassinazole | |

| Flowering Time (long days) | ~25 days | ~30 days | Soil | |

| Rosette Leaf Number at Bolting (long days) | ~12 | ~16 | Soil |

Table 1: Phenotypic Comparison of Wild-Type and bzr1-1D Mutant Arabidopsis

Microarray and subsequent ChIP-chip experiments were pivotal in identifying the downstream targets of BZR1. These studies revealed that BZR1 acts as both a transcriptional activator and repressor.

| Gene | Function | Fold Change in bzr1-1D | Regulation by BR | BZR1 Binding to Promoter | Reference |

| CPD | BR Biosynthesis | Downregulated | Repressed | Yes | |

| DWF4 | BR Biosynthesis | Downregulated | Repressed | Yes | |

| SAUR-AC1 | Cell Elongation | Upregulated | Induced | Yes | |

| EXP8 | Cell Wall Modification | Upregulated | Induced | Yes |

Table 2: Examples of BZR1 Target Genes and their Regulation

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the initial studies of the BZR gene family. Note: These protocols are reconstructed based on the materials and methods sections of the original publications and may not include all specific details.

Yeast Two-Hybrid (Y2H) Assay

This protocol was used to identify proteins that physically interact with BZR1, such as the kinase BIN2.

1. Vector Construction:

-

The full-length coding sequence of BZR1 is cloned into a GAL4 DNA-binding domain (BD) vector (e.g., pGBKT7).

-

The coding sequence of the potential interacting protein (e.g., BIN2) is cloned into a GAL4 activation domain (AD) vector (e.g., pGADT7).

2. Yeast Transformation:

-

The BD-BZR1 and AD-Interactor plasmids are co-transformed into a suitable yeast strain (e.g., AH109 or Y2HGold) using the lithium acetate/polyethylene glycol (PEG) method.

3. Selection and Interaction Assay:

-

Transformed yeast cells are plated on synthetic defined (SD) medium lacking tryptophan and leucine (SD/-Trp/-Leu) to select for cells containing both plasmids.

-

Colonies are then replica-plated onto selective medium lacking tryptophan, leucine, and histidine (SD/-Trp/-Leu/-His), often supplemented with 3-aminotriazole (3-AT) to suppress auto-activation.

-

Growth on the selective medium indicates a positive interaction.

-

A β-galactosidase filter lift assay can be performed for further confirmation, where a blue color develops in the presence of X-gal if the lacZ reporter gene is activated.

In Vitro Phosphorylation Assay

This assay was crucial in demonstrating that BIN2 directly phosphorylates BZR1.

1. Protein Expression and Purification:

-

BZR1 is expressed as a fusion protein (e.g., with Maltose Binding Protein, MBP-BZR1) in E. coli and purified using amylose resin.

-

BIN2 is expressed as a fusion protein (e.g., with Glutathione S-Transferase, GST-BIN2) in E. coli and purified using glutathione-Sepharose beads.

2. Kinase Reaction:

-

Purified MBP-BZR1 (substrate) and GST-BIN2 (kinase) are incubated in a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).

-

The reaction is initiated by adding [γ-³²P]ATP and incubated at 30°C for 30 minutes.

3. Analysis:

-

The reaction is stopped by adding SDS-PAGE loading buffer.

-

Proteins are separated by SDS-PAGE.

-

The gel is dried and exposed to a phosphor screen or X-ray film to visualize the radiolabeled, phosphorylated BZR1.

Chromatin Immunoprecipitation (ChIP)

ChIP assays were used to confirm that BZR1 binds directly to the promoters of its target genes in vivo.

1. Cross-linking and Chromatin Preparation:

-

Arabidopsis seedlings are treated with formaldehyde to cross-link proteins to DNA.

-

Nuclei are isolated, and the chromatin is sheared into fragments of 200-1000 bp by sonication.

2. Immunoprecipitation:

-

The sheared chromatin is incubated with an antibody specific to BZR1 (or a tag if using a tagged BZR1 line).

-

Protein A/G agarose beads are added to precipitate the antibody-BZR1-DNA complexes.

-

The beads are washed to remove non-specific binding.

3. Elution and Reverse Cross-linking:

-

The protein-DNA complexes are eluted from the beads.

-

The cross-links are reversed by heating at 65°C.

-

The DNA is purified.

4. Analysis:

-

The purified DNA is analyzed by quantitative PCR (qPCR) using primers specific for the promoter regions of putative target genes.

-

Enrichment of a specific promoter in the BZR1-immunoprecipitated sample compared to a control (e.g., no antibody or IgG) indicates direct binding.

Conclusion

The initial studies on the BZR gene family laid a robust foundation for our current understanding of brassinosteroid signaling. The identification of BZR1 as a key nuclear transcription factor, its regulation by phosphorylation via BIN2, and the elucidation of its role in controlling a vast network of target genes were landmark discoveries. The experimental approaches detailed in this guide were instrumental in piecing together this fundamental signaling pathway in plants. This knowledge continues to inform research in crop improvement, plant development, and the intricate interplay of hormonal signaling networks.

References

- 1. researchgate.net [researchgate.net]

- 2. Nuclear-localized BZR1 mediates brassinosteroid-induced growth and feedback suppression of brassinosteroid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Updates on BES1/BZR1 Regulatory Networks Coordinating Plant Growth and Stress Responses [frontiersin.org]

Brassinazole's Impact on Xylem Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of brassinazole, a potent brassinosteroid biosynthesis inhibitor, on the development of xylem in plants. Brassinosteroids are a class of steroid hormones essential for various aspects of plant growth and development, including the differentiation and formation of vascular tissues. By inhibiting their production, brassinazole serves as a critical tool for dissecting the molecular mechanisms governing xylogenesis and for identifying potential targets for modulating plant biomass production and wood quality.

Quantitative Effects of Brassinazole on Xylem Anatomy

Brassinazole treatment significantly alters xylem architecture, leading to a reduction in key structural parameters. The following tables summarize the quantitative data from studies on various plant species, highlighting the inhibitory role of brassinazole in xylem development.

Table 1: Effect of Brassinazole (BRZ) on Xylem Fiber and Vessel Element Dimensions in Leucaena leucocephala

| Treatment Concentration (µM) | Mean Fiber Length (µm) | Mean Vessel Element Width (µm) |

| Control | 850.4 ± 25.2 | 75.6 ± 4.8 |

| 0.1 | 780.2 ± 21.5 | 72.1 ± 4.2 |

| 2 | 710.6 ± 18.9 | 68.5 ± 3.9 |

| 5 | 650.8 ± 15.4 | 63.2 ± 3.5 |

| 10 | 580.1 ± 12.7 | 58.7 ± 3.1 |

| 20 | 520.5 ± 11.8 | 54.3 ± 2.8 |

Data adapted from Pramod et al., 2021.

Table 2: Effect of Brassinosteroid Application on Xylem Development in Pinus massoniana

| Treatment | Xylem Thickness (µm) | Number of Xylem Cell Layers | Lignin Content (mg/g) |

| Control | 150.2 ± 10.5 | 15.3 ± 1.2 | 116.3 ± 5.8 |

| 1 mg·L⁻¹ Brassinolide | 250.8 ± 15.2 | 25.6 ± 1.8 | 151.5 ± 7.1 |

Data adapted from Li et al., 2021. This table shows the effect of applying a brassinosteroid, demonstrating the opposite effect of inhibiting its biosynthesis with brassinazole.

Experimental Protocols

This section details the methodologies employed in key experiments to investigate the effects of brassinazole on xylem development.

Plant Material and Growth Conditions

-

Plant Species: Leucaena leucocephala and Lepidium sativum (cress) are commonly used model systems.

-

Growth Medium: Plants are typically grown on a solid 1/2 Murashige and Skoog (MS) medium containing 1.5% sucrose.[1]

-

Growth Conditions: Plants are maintained in a controlled environment with continuous light at 25°C.[1]

-

Brassinazole Treatment: Brassinazole is incorporated into the growth medium at various concentrations (e.g., 0.1 µM to 20 µM). A control group without brassinazole is always included.

Histological Analysis of Xylem

-

Fixation: Stem segments are fixed in a solution of formaldehyde, acetic acid, and alcohol (FAA) to preserve tissue structure.

-

Dehydration: The fixed tissues are dehydrated through a graded ethanol series (e.g., 50%, 70%, 85%, 95%, and 100% ethanol).

-

Clearing: The dehydrated tissues are cleared using a clearing agent like xylene to make them transparent.

-

Infiltration and Embedding: The cleared tissues are infiltrated with molten paraffin wax, which gradually replaces the xylene. The infiltrated tissues are then embedded in paraffin blocks.

-

Sectioning: The paraffin blocks are sectioned into thin slices (typically 8-12 µm) using a rotary microtome.

-

Mounting: The sections are mounted on microscope slides.

-

Deparaffinization and Rehydration: The paraffin is removed from the sections using xylene, and the sections are rehydrated through a descending ethanol series.

-

Staining:

-

Safranin and Astra Blue: Sections are stained with 1% safranin followed by Astra Blue for general visualization of lignified (red) and non-lignified (blue) tissues.

-

Toluidine Blue O (TBO): A 0.05% solution of TBO in water is applied to the sections. Lignified secondary cell walls stain blue-green, while primary cell walls stain reddish-purple.

-

-

Dehydration and Mounting: The stained sections are dehydrated through an ethanol series, cleared with xylene, and mounted with a permanent mounting medium.

Measurement of Xylem Anatomical Features

-

Microscopy: Stained sections are observed under a light microscope.

-

Image Analysis: Digital images of the sections are captured, and specialized software is used to measure:

-

Vessel Element Diameter and Number: The diameter of individual vessel elements is measured, and the number of vessels per unit area is counted.

-

Fiber Dimensions: The length and width of individual xylem fibers are measured.

-

Xylem Area and Thickness: The total area and thickness of the xylem tissue are quantified.

-

Cambial Cell Layers: The number of cell layers in the vascular cambium is counted.

-

Signaling Pathways and Molecular Mechanisms

Brassinazole exerts its effects by inhibiting the biosynthesis of brassinosteroids (BRs). This leads to a disruption of the BR signaling pathway, which is crucial for promoting xylem differentiation.

The Brassinosteroid Signaling Pathway

The canonical BR signaling pathway involves a series of cell-surface receptors and intracellular components that ultimately regulate the activity of transcription factors responsible for activating BR-responsive genes, including those involved in xylem development.

Caption: Brassinosteroid signaling pathway and the inhibitory action of brassinazole.

Downstream Molecular Effects

The inhibition of the BR signaling pathway by brassinazole leads to the accumulation of the phosphorylated, inactive forms of the BZR1 and BES1/BZR2 transcription factors in the cytoplasm.[2] This prevents their entry into the nucleus and the subsequent activation of target genes essential for xylem differentiation. These target genes include:

-

VNDs (VASCULAR-RELATED NAC-DOMAIN): Master regulators of xylem vessel differentiation.

-

MYB transcription factors: Regulate the expression of genes involved in secondary cell wall biosynthesis.

-

CesA (CELLULOSE SYNTHASE) genes: Responsible for the synthesis of cellulose, a major component of the secondary cell wall.

The resulting downregulation of these genes leads to the observed defects in xylem development, including reduced cell wall thickness and impaired vessel formation.

Experimental and Logical Workflow

The investigation of brassinazole's effect on xylem development typically follows a structured workflow, from initial plant treatment to detailed molecular analysis.

Caption: A typical experimental workflow for studying brassinazole's effect on xylem.

Conclusion

Brassinazole is a powerful chemical tool that effectively inhibits brassinosteroid biosynthesis, leading to significant and quantifiable reductions in xylem development. Its application results in decreased fiber and vessel dimensions, reduced xylem area, and altered cell wall composition. The underlying mechanism involves the disruption of the brassinosteroid signaling pathway, which prevents the activation of key transcription factors required for the expression of genes driving xylem differentiation and secondary cell wall formation. The detailed experimental protocols and our understanding of the signaling pathways outlined in this guide provide a solid foundation for researchers and professionals in plant science and drug development to further explore the intricate regulation of xylogenesis and to devise strategies for manipulating plant growth and biomass characteristics.

References

Methodological & Application

Application Note & Protocol: (2S,3R)-Brassinazole in DMSO

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the preparation, storage, and application of (2S,3R)-Brassinazole stock solutions using Dimethyl Sulfoxide (DMSO) as the solvent.

Introduction

This compound (Brz) is a potent and selective triazole-type inhibitor of brassinosteroid (BR) biosynthesis.[1][2][3] Brassinosteroids are a class of phytohormones crucial for a wide range of plant growth and developmental processes, including stem elongation, cell division, and photomorphogenesis.[2][3] Brassinazole exerts its effect by inhibiting P450 cytochromes involved in the BR biosynthesis pathway. This inhibition leads to phenotypes in plants, such as dwarfism and altered leaf morphology, that are characteristic of BR-deficient mutants. These effects can typically be reversed by the exogenous application of brassinolide, the most active brassinosteroid. Due to its specific mode of action, Brassinazole is a valuable chemical tool for studying brassinosteroid signaling and function in plants.

This protocol outlines the standardized procedure for dissolving Brassinazole in DMSO to create stable, high-concentration stock solutions suitable for various research applications.

Quantitative Data: Solubility in DMSO

This compound exhibits high solubility in fresh, anhydrous DMSO. It is critical to use fresh DMSO, as moisture can reduce the compound's solubility. The following table summarizes the concentrations achievable when preparing stock solutions.

| Molar Concentration | Volume of DMSO to Dissolve 1 mg of Brassinazole |

| 20 mM | 0.1525 mL |

| 25 mM | 0.1220 mL |

| 30 mM | 0.1017 mL |

| 40 mM | 0.0763 mL |

| 50 mM | 0.0610 mL |

| Max Solubility | ~201.33 mM (66 mg/mL) |

| Data compiled from multiple sources. The molecular weight of Brassinazole is 327.81 g/mol . |

Experimental Protocol: Preparation of a 2 mM Stock Solution

This protocol provides a method for preparing a 2 mM stock solution of Brassinazole in DMSO, a common concentration for laboratory use.

3.1 Materials

-

This compound powder (CAS No. 224047-41-0)

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes (e.g., 1.5 mL)

-

Sterile, nuclease-free pipette tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

3.2 Procedure

-

Preparation: Work in a clean, sterile environment, such as a laminar flow hood or biosafety cabinet, especially if the solution will be used in cell culture.

-

Weighing: Carefully weigh the desired amount of Brassinazole powder. For example, to prepare 1 mL of a 2 mM stock solution, weigh out 0.656 mg of Brassinazole (Calculation: 2 mmol/L * 1 L/1000 mL * 327.81 g/mol * 1000 mg/g * 1 mL = 0.656 mg).

-

Dissolution:

-

Transfer the weighed powder into a sterile microcentrifuge tube.

-

Add the calculated volume of sterile DMSO. For 0.656 mg of powder to make a 2 mM solution, add 1 mL of DMSO.

-

Cap the tube securely.

-

-

Mixing: Vortex the solution gently until the Brassinazole powder is completely dissolved. The resulting solution should be clear and free of any precipitate.

-

Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

3.3 Preparation of Working Solutions For applications such as plant seedling assays, the DMSO stock solution is diluted into the growth medium.

-

Example: To prepare a growth medium with a final Brassinazole concentration of 1 µM, add 0.5 µL of the 2 mM stock solution for every 1 mL of medium.

-

Important Note: When adding the Brassinazole-DMSO stock to aqueous media, add it dropwise while mixing to prevent precipitation. For plant tissue culture, allow autoclaved media to cool to 55-65°C before adding the stock solution to avoid heat degradation.

3.4 Storage and Stability Proper storage is crucial to maintain the activity of the Brassinazole stock solution.

-

Short-term storage: Store at -20°C for up to 1 month.

-

Long-term storage: For periods longer than a month, store at -80°C for up to 6 months.

-

General Guideline: Always aliquot the stock solution to avoid repeated freeze-thaw cycles.

Visualized Workflows and Pathways

4.1 Experimental Workflow Diagram The following diagram illustrates the general workflow from stock solution preparation to its application in a plant sensitivity assay.

References